

Technical Guide: 2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9)

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Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-7-amine

Cat. No.: B1354446

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on **2-Phenyl-1-benzofuran-7-amine**. It is important to note that publicly available data on this specific compound is limited. Much of the information regarding potential uses and biological activity is extrapolated from research on the broader class of benzofuran derivatives.

Core Properties of 2-Phenyl-1-benzofuran-7-amine

This section summarizes the known physicochemical properties of **2-Phenyl-1-benzofuran-7-amine**. The data is a combination of predicted values and limited experimental findings.

Property	Value	Source
CAS Number	77083-99-9	N/A
Molecular Formula	C ₁₄ H ₁₁ NO	[1][2]
Molecular Weight	209.24 g/mol	[1]
IUPAC Name	2-phenyl-1-benzofuran-7-amine	[1][2]
Appearance	Solid	[1]
Boiling Point	397.2 ± 22.0 °C (Predicted)	[1][3]
Density	1.203 ± 0.06 g/cm ³ (Predicted)	[1][3]
Solubility	2.4 µg/mL (in water at pH 7.4)	[1][3]
InChI Key	SRQPIGJOUNMZWNK-UHFFFAOYSA-N	[1]
SMILES	C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N	[1]

Potential Uses and Biological Activities

While specific applications for **2-Phenyl-1-benzofuran-7-amine** are not well-documented, the benzofuran scaffold is a prominent feature in many biologically active compounds. Research on related 2-phenylbenzofuran derivatives suggests a range of potential therapeutic applications.

The benzofuran core is present in a variety of natural products and synthetic compounds with diverse pharmacological activities.[4] Studies on the broader class of benzofuran derivatives have indicated potential as:

- **Anticancer Agents:** Certain benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.
- **Antiviral and Antimicrobial Agents:** The benzofuran nucleus is a constituent of compounds with reported antiviral and antimicrobial properties.

- **Antioxidant Agents:** The structural features of benzofurans can contribute to antioxidant activity by scavenging free radicals.
- **Neuroprotective Agents:** Some benzofuran-based compounds have been investigated for their potential to protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.^[5]
- **Butyrylcholinesterase Inhibitors:** Derivatives of 2-phenylbenzofuran have been explored as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.^[4]

It is crucial to emphasize that these are general activities of the benzofuran class, and specific testing of **2-Phenyl-1-benzofuran-7-amine** is required to determine its biological profile.

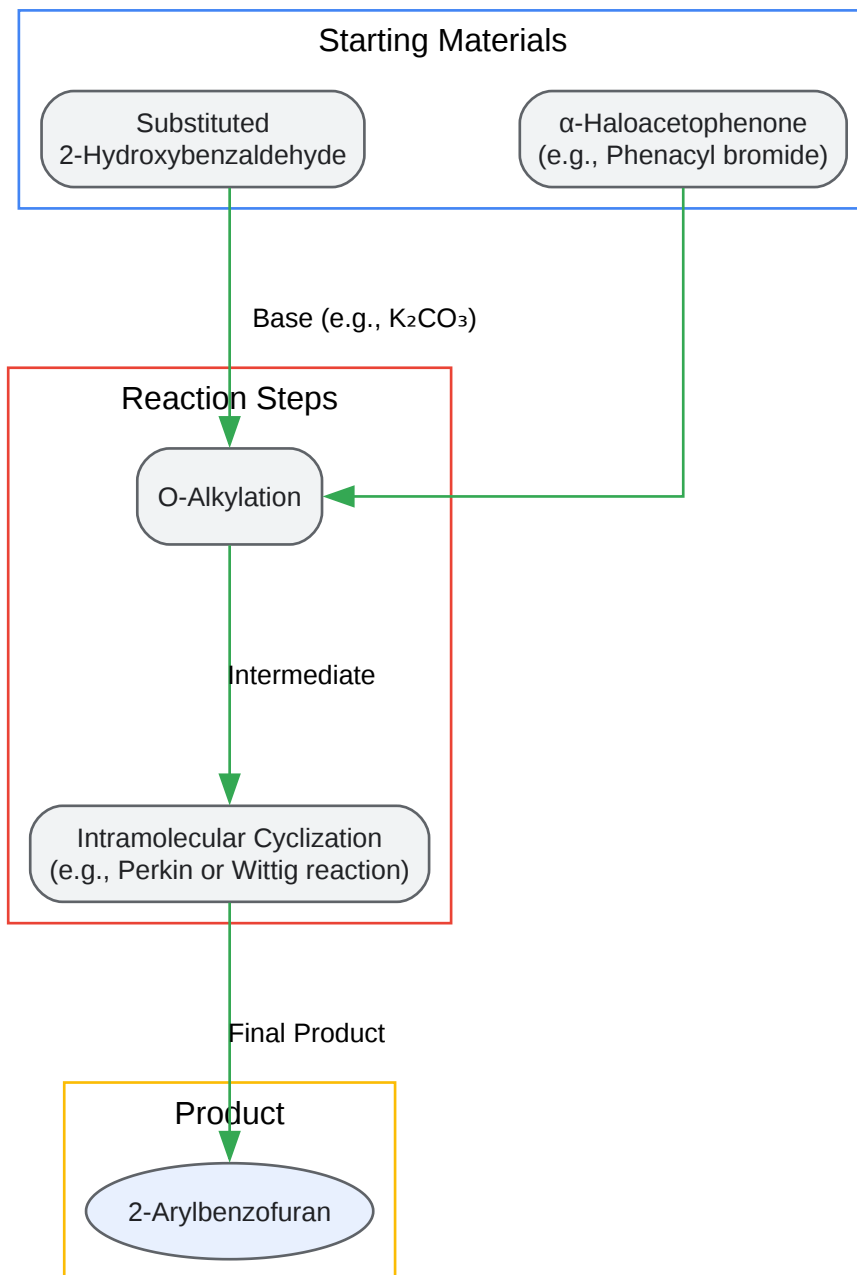
Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **2-Phenyl-1-benzofuran-7-amine** is not readily available in the published literature. However, based on general methods for the synthesis of 2-arylbenzofurans and 2-aminobenzofurans, a plausible synthetic route can be proposed. One common approach involves the reaction of a substituted 2-hydroxybenzaldehyde or a related precursor with a phenyl-containing reagent, followed by cyclization to form the benzofuran ring.

A general synthetic workflow for producing 2-arylbenzofurans is outlined below. The synthesis of the specific 7-amino derivative would require starting materials bearing a protected or precursor amino group at the appropriate position.

General Synthetic Workflow for 2-Arylbenzofurans

General Synthesis of 2-Arylbenzofurans



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Caption: A generalized workflow for the synthesis of 2-arylbenzofurans.

Plausible Experimental Protocol Outline:

A potential synthesis could involve the following conceptual steps, adapted from known procedures for similar compounds:[5][6]

- **Protection of the Amino Group:** If starting with a precursor containing a 2-hydroxy-3-aminobenzaldehyde, the amino group would likely need to be protected (e.g., as an acetyl or Boc derivative) to prevent side reactions.
- **O-Alkylation:** The protected 2-hydroxybenzaldehyde derivative would be reacted with a phenacyl halide (e.g., 2-bromoacetophenone) in the presence of a base (such as potassium carbonate) in a suitable solvent (like DMF or acetone) to form an ether intermediate.
- **Cyclization:** The intermediate ether would then undergo an intramolecular cyclization reaction to form the benzofuran ring. This can often be achieved by heating in the presence of a dehydrating agent or a specific catalyst.
- **Deprotection:** The final step would involve the removal of the protecting group from the amino function to yield **2-Phenyl-1-benzofuran-7-amine**.
- **Purification:** The final product would be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for this particular substrate.

Signaling Pathways

There is currently no information available in the scientific literature that links **2-Phenyl-1-benzofuran-7-amine** to any specific signaling pathways. Further research would be required to investigate its biological targets and mechanism of action.

Conclusion

2-Phenyl-1-benzofuran-7-amine is a research chemical with limited available data. While its core physicochemical properties can be estimated, a comprehensive experimental characterization is lacking. Its potential for use in drug development can be inferred from the broad biological activities of the benzofuran and 2-phenylbenzofuran classes of compounds, which include anticancer, antimicrobial, antioxidant, and neuroprotective effects. The synthesis of this compound is feasible through established methods for benzofuran ring formation, although a specific protocol has not been published. Future research is needed to fully

elucidate the properties, biological activity, and potential therapeutic applications of this specific molecule.

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